molecular formula C14H27BrO2 B12831267 tert-Butyl 8-bromo-2,2-dimethyloctanoate

tert-Butyl 8-bromo-2,2-dimethyloctanoate

Cat. No.: B12831267
M. Wt: 307.27 g/mol
InChI Key: CEXKFGWGWNUTDR-UHFFFAOYSA-N
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Description

tert-Butyl 8-bromo-2,2-dimethyloctanoate: is an organic compound characterized by a tert-butyl ester group attached to an 8-bromo-2,2-dimethyloctanoate chain. This compound is of interest in organic synthesis and various industrial applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-bromo-2,2-dimethyloctanoate typically involves the esterification of 8-bromo-2,2-dimethyloctanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

    Catalyst: Acid catalyst to facilitate esterification

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in tert-Butyl 8-bromo-2,2-dimethyloctanoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium

Major Products Formed

    Substitution: Formation of tert-Butyl 8-hydroxy-2,2-dimethyloctanoate

    Reduction: Formation of 8-bromo-2,2-dimethyloctanol

    Oxidation: Formation of 8-bromo-2,2-dimethyloctanoic acid

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 8-bromo-2,2-dimethyloctanoate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various chemical entities.

Biology

The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its bromine atom allows for further functionalization, making it a versatile intermediate in medicinal chemistry.

Medicine

In medicinal research, this compound is explored for its potential in drug development. Its structural features enable the design of novel therapeutic agents targeting specific biological pathways.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and adhesives.

Mechanism of Action

The mechanism by which tert-Butyl 8-bromo-2,2-dimethyloctanoate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is converted to an alcohol, altering the compound’s reactivity and properties.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 8-chloro-2,2-dimethyloctanoate
  • tert-Butyl 8-iodo-2,2-dimethyloctanoate
  • tert-Butyl 8-fluoro-2,2-dimethyloctanoate

Uniqueness

Compared to its halogenated analogs, tert-Butyl 8-bromo-2,2-dimethyloctanoate offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the tert-butyl ester group imparts steric hindrance, influencing the compound’s overall reactivity and selectivity in chemical processes.

Properties

Molecular Formula

C14H27BrO2

Molecular Weight

307.27 g/mol

IUPAC Name

tert-butyl 8-bromo-2,2-dimethyloctanoate

InChI

InChI=1S/C14H27BrO2/c1-13(2,3)17-12(16)14(4,5)10-8-6-7-9-11-15/h6-11H2,1-5H3

InChI Key

CEXKFGWGWNUTDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)CCCCCCBr

Origin of Product

United States

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